((4-(Tert-butyl)phenyl)sulfonyl)proline
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Overview
Description
((4-(Tert-butyl)phenyl)sulfonyl)proline is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol It is a derivative of proline, a naturally occurring amino acid, and features a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group
Mechanism of Action
Target of Action
The primary target of 1-[(4-tert-butylphenyl)sulfonyl]proline is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .
Mode of Action
This interaction could result in changes to the levels of cortisol and cortisone in the body, impacting various physiological processes .
Biochemical Pathways
The compound’s interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 affects the glucocorticoid metabolic pathway . By potentially inhibiting the enzyme, the compound could disrupt the conversion of cortisol to cortisone, leading to alterations in the downstream effects of these hormones .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of 1-[(4-tert-butylphenyl)sulfonyl]proline’s action would largely depend on its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By potentially inhibiting this enzyme, the compound could affect the balance of cortisol and cortisone in the body, influencing a range of physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[(4-tert-butylphenyl)sulfonyl]proline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)proline typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with proline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-proline bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((4-(Tert-butyl)phenyl)sulfonyl)proline can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Metal catalysts such as palladium are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, ((4-(Tert-butyl)phenyl)sulfonyl)proline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The sulfonyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development. Additionally, the proline moiety can influence the compound’s conformational properties, which is important for its interaction with enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)proline.
Sulfonylanilines: Compounds containing an aniline moiety substituted by a sulfonyl group.
Pyrrolidine sulfonamides: Compounds with a pyrrolidine ring and sulfonamide functionality.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a proline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its tert-butyl group also adds steric bulk, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKDYYHVNHFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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